molecular formula C16H17FN2O4S B133801 Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate CAS No. 799842-06-1

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No.: B133801
CAS No.: 799842-06-1
M. Wt: 352.4 g/mol
InChI Key: YEMPJZCYHYWHGT-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its complex structure, which includes a fluorophenyl group, an isopropyl group, and a methylsulfonyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine core.

    Addition of the Isopropyl Group: The isopropyl group is typically added through an alkylation reaction using an isopropyl halide in the presence of a strong base.

    Methylsulfonyl Group Introduction: The methylsulfonyl group can be introduced via a sulfonation reaction using methylsulfonyl chloride in the presence of a base.

    Esterification: Finally, the carboxylate group is formed through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the fluorophenyl group, potentially leading to the formation of dihydropyrimidine derivatives or defluorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed for hydrolysis reactions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of dihydropyrimidine derivatives or defluorinated products.

    Substitution: Formation of substituted pyrimidine derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the methylsulfonyl group can improve the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-chlorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(4-bromophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 4-(4-methylphenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-9(2)13-12(15(20)23-3)14(10-5-7-11(17)8-6-10)19-16(18-13)24(4,21)22/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMPJZCYHYWHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647755
Record name Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799842-06-1
Record name Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the key structural features of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate as revealed by its crystal structure?

A1: The crystal structure of this compound reveals several important features:

  • Asymmetric Unit: The crystal's asymmetric unit contains three independent molecules of the compound [].
  • Ring Orientations: The pyrimidine and benzene rings within each molecule are not coplanar. They are oriented at specific dihedral angles (41.72°, 26.21°, and 36.49° for the three molecules) [].
  • Intramolecular Hydrogen Bonding: The presence of C—H⋯O hydrogen bonds within each molecule leads to the formation of non-planar six- and seven-membered rings, adopting a twist conformation [].
  • Intermolecular Interactions: C—H⋯O hydrogen bonds also exist between molecules in the crystal structure, influencing the overall packing arrangement [].

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